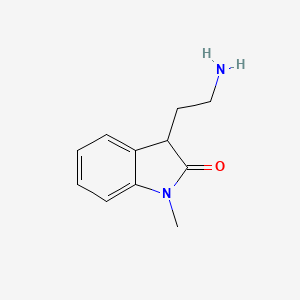
3-(2-AMINOETHYL)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-AMINOETHYL)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is structurally related to tryptamine, serotonin, and melatonin, which are important neurotransmitters and hormones in the human body .
準備方法
The synthesis of 3-(2-AMINOETHYL)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can be achieved through several synthetic routes. One common method involves the reaction of 1-methylindole with ethylene diamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to maximize yield and purity .
化学反応の分析
3-(2-AMINOETHYL)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The amino and indole groups in the compound can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions
科学的研究の応用
3-(2-AMINOETHYL)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
作用機序
The mechanism of action of 3-(2-AMINOETHYL)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. It is known to activate serotonin receptors and trace amine-associated receptors in the brain, regulating the activity of dopaminergic, serotonergic, and glutamatergic systems . This interaction influences various physiological processes, including mood regulation, gastrointestinal motility, and neuroplasticity .
類似化合物との比較
3-(2-AMINOETHYL)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is structurally similar to several other compounds, including:
Tryptamine: An important neurotransmitter with a similar indole structure.
Serotonin: A neurotransmitter involved in mood regulation and other physiological processes.
Melatonin: A hormone that regulates sleep-wake cycles.
Psilocin: A psychedelic compound with similar structural features. The uniqueness of this compound lies in its specific functional groups and their influence on its biological activity and chemical reactivity.
特性
CAS番号 |
109943-70-6 |
|---|---|
分子式 |
C11H14N2O |
分子量 |
190.24 g/mol |
IUPAC名 |
3-(2-aminoethyl)-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C11H14N2O/c1-13-10-5-3-2-4-8(10)9(6-7-12)11(13)14/h2-5,9H,6-7,12H2,1H3 |
InChIキー |
VATRUKMROZDIMO-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(C1=O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


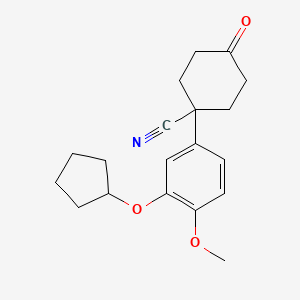
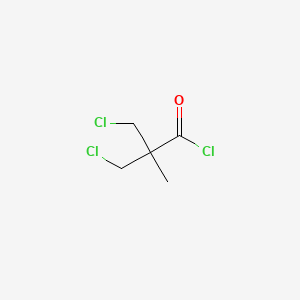
![2-[(3-Fluorophenoxy)methyl]oxirane](/img/structure/B8810071.png)
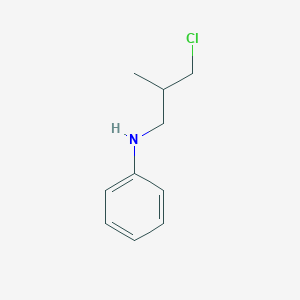
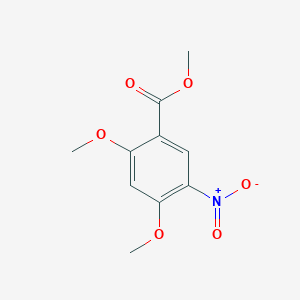
![2-Propyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B8810097.png)
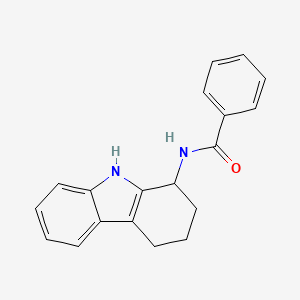

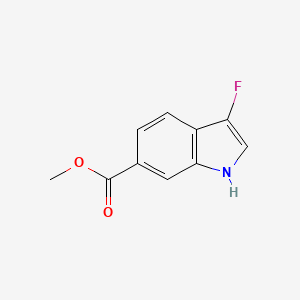
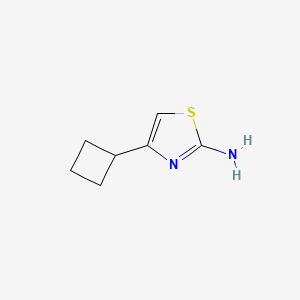
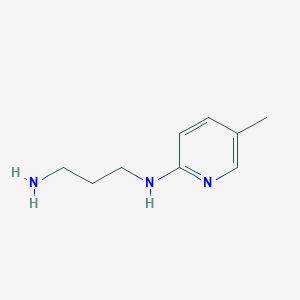
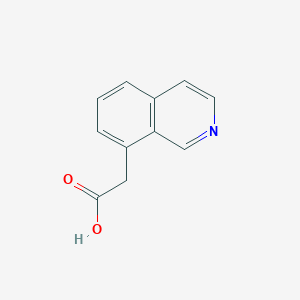
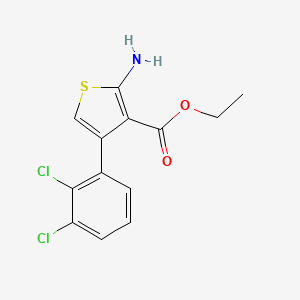
![Tert-butyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)piperidine-1-carboxylate](/img/structure/B8810173.png)
